N-Propylbenzamide

Catalog No.
S576574
CAS No.
10546-70-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propylbenzamide

CAS Number

10546-70-0

Product Name

N-Propylbenzamide

IUPAC Name

N-propylbenzamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CC=C1

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1

The exact mass of the compound N-Propylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20562. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Propylbenzamide is a secondary amide derivative of benzoic acid, characterized by an n-propyl group attached to the amide nitrogen. As a member of the N-alkylbenzamide homologous series, it serves as a versatile chemical intermediate and a model compound for studying structure-property relationships in organic synthesis and materials science. Its procurement decisions are typically driven by specific requirements for melting point, solubility in organic media, and its suitability as a precursor where the N-propyl moiety is a critical structural component of the final target molecule.

Substituting N-Propylbenzamide with its parent compound, Benzamide, or other close N-alkyl analogs like N-Ethylbenzamide or its isomer N-Isopropylbenzamide, is often unviable in practice. Seemingly minor changes to the N-alkyl substituent cause significant shifts in melting point, which dictates handling, storage, and processing temperatures.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDNdHHh75Q0llnfg9NIWsoeQevzctOpK7bFePHsfTnGD1refHYQRqOgSGPFEwwuwz4k-wKZyiO6pRlYRH3NLci_JILuGpia5fqxtDRxyVKJwZMCUFE6vSqSsmqfq1qmozSldjavVRQ0lVPD_yx2g%3D%3D)] Furthermore, the length and structure of the alkyl chain directly modify the compound's lipophilicity and solubility profile, impacting solvent selection for reactions, purifications, and formulations. When used as a synthetic precursor, the N-propyl group is often integral to the final product's function, making substitution with a different alkyl group a non-starter.

Defined Mid-Range Melting Point for Controlled Processing

N-Propylbenzamide possesses a melting point of 84-85 °C, positioning it distinctly between its lower and higher melting N-alkyl homologs and significantly below the parent benzamide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDNdHHh75Q0llnfg9NIWsoeQevzctOpK7bFePHsfTnGD1refHYQRqOgSGPFEwwuwz4k-wKZyiO6pRlYRH3NLci_JILuGpia5fqxtDRxyVKJwZMCUFE6vSqSsmqfq1qmozSldjavVRQ0lVPD_yx2g%3D%3D)] This specific thermal profile is a key differentiator for processes requiring a solid that can be melted at moderate temperatures, avoiding the higher energy costs associated with Benzamide (127-130 °C) while offering greater thermal stability at room temperature than N-Ethylbenzamide (approx. 71 °C).

Evidence DimensionMelting Point (°C)
Target Compound Data84 - 85 °C
Comparator Or BaselineBenzamide: 127-130 °C; N-Methylbenzamide: 77-83 °C; N-Ethylbenzamide: ~71 °C; N-Isopropylbenzamide: 97-101 °C
Quantified DifferenceApprox. 44 °C lower than Benzamide; Approx. 13 °C higher than N-Ethylbenzamide
ConditionsStandard atmospheric pressure.

This specific melting point allows for precise temperature control in synthesis and formulation, reducing energy costs compared to high-melting analogs and improving handling stability over lower-melting ones.

Increased Lipophilicity for Tailored Solubility in Non-Polar Systems

The addition of the n-propyl chain significantly increases the lipophilicity of N-Propylbenzamide compared to the parent Benzamide. This is demonstrated by its calculated octanol-water partition coefficient (XLogP3) of 1.7, a substantial increase from Benzamide's value of 0.6.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)] While Benzamide shows its highest solubility in polar solvents like methanol and acetone, the increased non-polar character of N-Propylbenzamide makes it a more suitable choice for systems requiring higher solubility in less polar organic solvents or for formulations where enhanced lipophilicity is critical.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)]

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data1.7
Comparator Or BaselineBenzamide: 0.6
Quantified Difference2.8x higher on a logarithmic scale
ConditionsComputed property (PubChem).

This dictates the choice of process solvents, enabling higher concentrations in less polar media and making it a superior candidate for formulations targeting non-aqueous or lipid-based systems.

Direct Precursor for N-Propyl Containing Bioactive Molecules and Materials

N-Propylbenzamide serves as a direct and efficient precursor for synthesizing molecules where the N-propyl group is essential for the final product's function, such as in certain pharmaceuticals or specialty polymers. For example, the synthesis of N-isopropylbenzylamine, an important chemical intermediate, can be achieved via the reduction of N-isopropylbenzamide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)] Using N-Propylbenzamide as a starting material is more atom-economical and involves a more direct pathway than starting with benzoic acid and propylamine, especially in multi-step syntheses where the benzamide group acts as a stable, easily handled carrier for the N-propyl amine functionality.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect route to N-propylated targets via reduction or other transformations.
Comparator Or BaselineMulti-step route from benzoyl chloride/benzoic acid and propylamine.
Quantified DifferenceFewer synthetic steps, avoids handling volatile propylamine directly.
ConditionsStandard organic synthesis protocols (e.g., reduction).

Procuring this compound streamlines synthetic workflows, reduces step-count, and improves process safety and efficiency for manufacturing N-propyl-containing target molecules.

Intermediate for Agrochemicals and Pharmaceuticals

Where the final active ingredient requires a terminal N-propyl group, using N-Propylbenzamide as the starting material provides a stable, solid precursor that simplifies process control and handling compared to using propylamine gas or liquid directly.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)]

Process Chemistry in Moderate-Polarity Solvents

For reactions conducted in solvent systems like esters or higher alcohols, the enhanced lipophilicity of N-Propylbenzamide allows for greater solubility and potentially higher reaction concentrations compared to the less soluble Benzamide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)]

Melt Processing and Formulation Development

In applications requiring melt-blending or hot-melt extrusion, the 84-85 °C melting point of N-Propylbenzamide offers a distinct processing window that is more accessible and energy-efficient than that of the high-melting Benzamide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)]

XLogP3

1.7

LogP

1.72 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10546-70-0

Wikipedia

N-propylbenzamide

Dates

Last modified: 08-15-2023

Explore Compound Types